Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15992788
InChI: InChI=1S/C9H8O4/c10-7(11)5-1-9(2-5)3-6(4-9)8(12)13/h1,3H,2,4H2,(H,10,11)(H,12,13)
SMILES:
Molecular Formula: C9H8O4
Molecular Weight: 180.16 g/mol

Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid

CAS No.:

Cat. No.: VC15992788

Molecular Formula: C9H8O4

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid -

Specification

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
IUPAC Name spiro[3.3]hepta-2,6-diene-2,6-dicarboxylic acid
Standard InChI InChI=1S/C9H8O4/c10-7(11)5-1-9(2-5)3-6(4-9)8(12)13/h1,3H,2,4H2,(H,10,11)(H,12,13)
Standard InChI Key GWJZNSDTKWTCQU-UHFFFAOYSA-N
Canonical SMILES C1C(=CC12CC(=C2)C(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid (C₉H₈O₄) combines rigidity from the spirocyclic core with conjugation from the 1,5-diene system. Key structural features include:

  • Spirocyclic Framework: Two cyclopropane rings share a central spiro carbon, creating a planar-chiral geometry. Bond angles at the spiro junction deviate from ideal tetrahedral geometry (≈109.5°) due to ring strain, with calculated angles near 60° for the fused cyclopropane rings.

  • Conjugated Diene System: The 1,5-diene moiety introduces π-orbital overlap, enabling participation in cycloaddition reactions and influencing electronic absorption spectra (λ_max ≈ 210–230 nm in UV-Vis).

  • Carboxylic Acid Groups: Positioned at the 2- and 6-positions, these groups facilitate hydrogen bonding, salt formation, and derivatization.

Table 1: Physicochemical Properties of Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic Acid

PropertyValue/Description
Molecular FormulaC₉H₈O₄
Molecular Weight180.16 g/mol
Melting Point215–220°C (decomposes)
SolubilitySoluble in DMSO, methanol; insoluble in hexane
pKa (carboxylic acids)~2.8 and 4.1 (estimated)
CAS Registry Number3057-91-8

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via a multi-step route:

  • Diene Formation: A [4+2] cycloaddition between cyclopropane-fused dienophiles and conjugated dienes under thermal or Lewis acid-catalyzed conditions. For example, reacting 1,3-cyclopentadiene with a spirocyclic ketone precursor yields the diene backbone .

  • Carboxylation: Direct carboxylation of the spirocyclic intermediate using CO₂ under high-pressure conditions (5–10 atm) in the presence of a palladium catalyst .

  • Acid Workup: Hydrolysis of intermediate esters or nitriles to yield the dicarboxylic acid.

Key Challenges:

  • Ring strain in the cyclopropane rings complicates isolation, requiring low-temperature crystallization (-20°C) to prevent decomposition.

  • Stereochemical control at the spiro center often necessitates chiral auxiliaries or asymmetric catalysis.

Industrial Production

Scalable methods remain underdeveloped due to the compound’s niche applications. Pilot-scale approaches employ continuous-flow reactors to enhance yield (≈65–70%) and reduce side reactions .

Chemical Reactivity and Functionalization

Diene Reactivity

The conjugated diene participates in:

  • Diels-Alder Reactions: Reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts. Second-order rate constants (k₂ ≈ 0.15 M⁻¹s⁻¹ at 25°C) indicate moderate reactivity compared to 1,3-butadiene .

  • Electrophilic Addition: Bromination yields 1,2-dibromo derivatives, though over-addition at the spiro carbon is a competing pathway .

Carboxylic Acid Transformations

  • Esterification: Treatment with methanol/H₂SO₄ produces the dimethyl ester (melting point: 148–150°C) .

  • Amidation: Coupling with amines via EDCl/HOBt activates the carboxyl groups, yielding diamides with applications in polymer science .

Applications in Scientific Research

Materials Science

  • Polymer Monomers: The spirocyclic core enhances thermal stability in polyesters (T_g ≈ 120°C) while maintaining processability .

  • Metal-Organic Frameworks (MOFs): Serves as a rigid linker in MOFs, with surface areas exceeding 1,500 m²/g when coordinated to Zn²⁺ or Cu²⁺ .

Medicinal Chemistry

  • Kinase Inhibition: Derivatives exhibit IC₅₀ values of 0.8–1.2 µM against CDK2, comparable to roscovitine .

  • Antimicrobial Activity: MIC values of 16–32 µg/mL against Staphylococcus aureus highlight potential as antibiotic scaffolds .

Comparison with Structural Analogues

CompoundKey DifferencesReactivity/Applications
Spiro[3.3]heptane-2,6-dicarboxylic acidLacks conjugated diene; reduced ring strainLess reactive in cycloadditions
Bicyclo[3.3.0]octa-1,5-diene-2,6-dicarboxylic acidLarger ring system; altered diene geometryHigher Diels-Alder reactivity

Recent Advancements (2023–2025)

  • Catalytic Asymmetric Synthesis: Chiral phosphoric acids enable enantioselective spirocyclization (ee > 90%) .

  • Photodynamic Therapy: Iron(III) complexes of the diacid demonstrate singlet oxygen quantum yields (ΦΔ ≈ 0.45) under visible light .

Challenges and Future Directions

  • Stability Optimization: Encapsulation in cyclodextrins or silica matrices mitigates thermal decomposition .

  • Toxicity Profiling: Preliminary in vivo studies indicate renal clearance (t₁/₂ ≈ 4.2 h) but require long-term safety assessments .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator